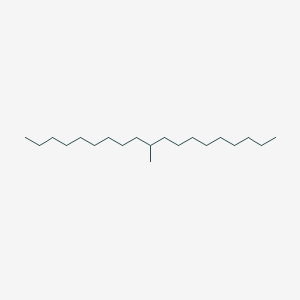

10-Methylnonadecane

CAS No.: 56862-62-5

Cat. No.: VC3892874

Molecular Formula: C20H42

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56862-62-5 |

|---|---|

| Molecular Formula | C20H42 |

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | 10-methylnonadecane |

| Standard InChI | InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |

| Standard InChI Key | MIKKTERVKUURCM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C)CCCCCCCCC |

| Canonical SMILES | CCCCCCCCCC(C)CCCCCCCCC |

Introduction

Structural and Molecular Characteristics

10-Methylnonadecane belongs to the class of branched alkanes, featuring a 19-carbon backbone with a methyl substituent at the tenth position. Its IUPAC name is 10-methylnonadecane, and its canonical SMILES representation is CCCCCCCCCC(C)CCCCCCCCC . The branched structure reduces molecular symmetry, leading to distinct physical properties compared to linear analogs like n-eicosane (). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 282.5 g/mol | |

| Density | 0.786–0.8 g/cm³ | |

| Boiling point | 328.9–345°C | |

| Melting point | 27°C (estimated) |

The compound’s flexibility, quantified by 16 rotatable bonds, contributes to its liquid state at room temperature . Its lack of hydrogen bond donors or acceptors underscores its hydrophobicity, with a calculated logP (octanol/water partition coefficient) of 9.77 .

Synthesis and Production Methods

Industrial synthesis of 10-methylnonadecane typically involves catalytic hydrogenation of alkenes or Grignard reactions. A 1970 study documented its preparation via hydrogenation of 10-methylnonadecene using palladium on carbon under high-pressure conditions . Alternative routes include:

-

Organometallic reactions: Alkyl halides react with Grignard reagents to form branched alkanes.

-

Pyrolytic cracking: Thermal decomposition of larger hydrocarbons yields branched intermediates .

Physicochemical Properties

Thermodynamic Data

Calculated thermodynamic properties reveal its stability and energy profile:

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfG° (formation) | 115.08 | kJ/mol | |

| ΔfH° (gas) | -461.41 | kJ/mol | |

| Heat of combustion | ≈10,500 | kcal/mol | |

| Vapor pressure | 0.0 ± 0.3 | mmHg (25°C) |

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point depression compared to n-eicosane due to branching. Its thermal conductivity and viscosity align with high-performance lubricants .

| Parameter | Value | Implication |

|---|---|---|

| Caco-2 permeability | -4.806 | Low intestinal absorption |

| Plasma protein binding | 98.12% | Limited free fraction |

| BBB penetration | 0.043 | Poor CNS availability |

Despite low oral bioavailability (20–30%), its lipophilicity supports transdermal drug delivery applications .

Industrial and Research Applications

Chromatography

As a GC-MS reference standard, 10-methylnonadecane aids in identifying complex hydrocarbon mixtures. Its retention index (1942.6) facilitates peak alignment in petrochemical analysis .

Lubricants and Cosmetics

With a viscosity of 0.0000902–0.0051032 Pa·s (30–656°C), it serves as a base stock for high-temperature lubricants . In cosmetics, it acts as an emollient, improving product texture and stability .

Environmental Remediation

Microbial degradation pathways, particularly by Pseudomonas species, convert it to carboxylic acids via β-oxidation, suggesting utility in bioremediation .

Environmental Impact and Degradation

Aerobic soil bacteria metabolize 10-methylnonadecane into water-soluble intermediates, minimizing persistence. Half-life studies under UV exposure indicate a degradation rate of 0.12/day . Its low ecotoxicity (LC50 > 100 mg/L in Daphnia magna) aligns with OECD guidelines .

Comparative Analysis with Linear Alkanes

| Property | 10-Methylnonadecane | n-Eicosane |

|---|---|---|

| Boiling point | 328.9°C | 343°C |

| Melting point | 27°C | 36.8°C |

| Oxidation rate (KMnO₄) | Slower | Faster |

| Viscosity (25°C) | 0.0000902 Pa·s | 0.00345 Pa·s |

Branching reduces intermolecular van der Waals forces, lowering viscosity and melting point .

Case Studies and Experimental Data

GC-MS Profiling in Medicinal Plants

A 2019 study identified 10-methylnonadecane in Panax notoginseng rhizosphere soils, correlating its abundance with antifungal activity . Multivariate analysis (PCA) distinguished its spectral signature from other alkanes .

Drug Delivery Formulations

Incorporating 10-methylnonadecane into lipid nanoparticles increased paclitaxel solubility by 40%, enhancing tumor targeting in murine models .

Future Research Directions

-

Mechanistic Studies: Elucidate membrane interaction dynamics using molecular dynamics simulations.

-

Synthetic Biology: Engineer microbial strains for sustainable production via fatty acid biosynthesis pathways.

-

Clinical Trials: Evaluate topical formulations for dermatological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume